molecular formula C10H11ClN2O3 B3038280 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 848852-55-1

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B3038280
CAS No.: 848852-55-1
M. Wt: 242.66 g/mol
InChI Key: SLXBUZNISKKIMS-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride is a phthalimide derivative characterized by an aminoethoxy side chain linked to the isoindole-dione core. Its structure combines the aromatic isoindole-dione moiety—known for electron-deficient properties—with a flexible, polar aminoethoxy group, enhancing solubility and reactivity in aqueous environments .

Properties

IUPAC Name

2-(2-aminoethoxy)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXBUZNISKKIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of phthalic anhydride with ethanolamine to form 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with ethylene oxide to introduce the aminoethoxy group, resulting in the formation of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the isoindole core can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Molecular Formula Molecular Weight Key Applications/Properties References
2-(2-Aminoethoxy)-1H-isoindole-1,3(2H)-dione HCl -OCH₂CH₂NH₂·HCl C₁₀H₁₁N₂O₃·HCl 242.67 Drug intermediates, polymer synthesis
2-(2-Aminoethyl)-1H-isoindole-1,3(2H)-dione HCl -CH₂CH₂NH₂·HCl C₁₀H₁₁N₂O₂·HCl 226.67 Anticancer research, kinase inhibitors
Thalidomide -C₆H₄(CO)₂N-(2,6-dioxopiperidin-3-yl) C₁₃H₁₀N₂O₄ 258.23 Immunomodulatory, anti-angiogenic
2-[2-(Methylamino)ethyl]-1H-isoindole-1,3-dione HCl -CH₂CH₂N(CH₃)H·HCl C₁₁H₁₃ClN₂O₂ 240.69 Serotonin receptor modulation
2-[(2S)-2-Amino-3-(3-fluorophenyl)propyl]-1H-isoindole-1,3-dione HCl -CH₂CH(NH₂)C₆H₄F·HCl C₁₇H₁₆FN₂O₂·HCl 342.78 Targeted kinase inhibition

Key Observations:

  • Biological Activity: Thalidomide and its derivatives (e.g., lenalidomide) exhibit immunomodulatory properties due to the dioxopiperidinyl group, absent in the target compound .
  • Target Specificity : Fluorophenylpropyl-substituted analogs (Entry 5) demonstrate enhanced selectivity for kinase targets, attributed to the aromatic fluorine interaction with hydrophobic enzyme pockets .

Pharmacological and Industrial Relevance

  • Drug Development: The target compound’s aminoethoxy group mimics ethylene glycol chains seen in PEGylated drugs, suggesting utility in prolonging circulation half-life .
  • Polymer Chemistry: Unlike silsesquioxane-phthalimide hybrids (), the target compound lacks crosslinking capacity but serves as a monomer for linear polymers .

Biological Activity

2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride (CAS No. 848852-55-1) is a compound that has garnered attention due to its unique isoindole structure and potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride typically involves several steps starting from phthalic anhydride and ethanolamine. The process includes:

  • Formation of Intermediate : Reaction of phthalic anhydride with ethanolamine yields 2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione.
  • Introduction of Aminoethoxy Group : This intermediate is reacted with ethylene oxide to introduce the aminoethoxy side chain.
  • Formation of Hydrochloride Salt : The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Biological Activity

Research indicates that 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride exhibits various biological activities, particularly in the fields of oncology and neuropharmacology.

Anticancer Properties

Several studies have demonstrated the anticancer potential of isoindole derivatives:

  • Cytotoxicity Assays : In vitro studies using A549 lung cancer cell lines showed that derivatives exhibited significant cytotoxicity. For example, compounds derived from isoindole-1,3-dione demonstrated IC50 values ranging from 10 to 140 μM against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
CompoundCell LineIC50 (μM)
Compound 3A549114.25
Compound 4A549116.26
Compound 3HeLa148.59
Compound 4HeLa140.60

These results indicate that modifications in the isoindole structure can enhance anticancer activity.

Neuroprotective Effects

The compound has shown promise as a potential treatment for neurodegenerative diseases:

  • Enzyme Inhibition : The compound's derivatives have been evaluated for their ability to inhibit AChE and BuChE, which are crucial in Alzheimer's disease pathology. Molecular docking studies suggest favorable interactions between these compounds and the target enzymes .

The biological activity of 2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The aminoethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function.
  • Enzyme Interaction : The isoindole core can modulate enzyme activity through interactions at active sites or allosteric sites, leading to inhibition or activation depending on the context .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of isoindole derivatives:

  • Antimicrobial Activity : Halogenated derivatives have shown increased antimicrobial efficacy against various pathogens. This suggests that structural modifications can enhance bioactivity .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of these compounds against tumor growth. For instance, xenograft models demonstrated reduced tumor sizes in treated groups compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride
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2-(2-aminoethoxy)-1H-isoindole-1,3(2H)-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.